molecular formula C13H19ClN2O2 B3007778 (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 876378-16-4

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B3007778
CAS No.: 876378-16-4
M. Wt: 270.76
InChI Key: ODSBVOIXQVBLEU-YDALLXLXSA-N
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Description

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, an amino group at the 3-position, and a carboxylate group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.

    Amination at the 3-Position: The amino group is introduced at the 3-position through a reductive amination reaction, using an appropriate amine and a reducing agent.

    Carboxylation at the 1-Position: The carboxylate group is introduced at the 1-position through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

    Hydrolysis: The ester bond in the carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, substituted piperidines, and carboxylic acids.

Scientific Research Applications

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a ligand in biochemical assays and studies involving receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-aminopiperidine-1-carboxylate hydrochloride
  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate

Uniqueness

(S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties and biological activity. This differentiates it from similar compounds, such as tert-butyl derivatives, which lack the benzyl group and exhibit different reactivity and applications.

Properties

IUPAC Name

benzyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSBVOIXQVBLEU-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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